molecular formula C23H28ClN2O3P B380423 3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine CAS No. 326008-30-4

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine

Cat. No. B380423
CAS RN: 326008-30-4
M. Wt: 446.9g/mol
InChI Key: MAQZRGJTOPHWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine is a useful research compound. Its molecular formula is C23H28ClN2O3P and its molecular weight is 446.9g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural similarity to quinoline derivatives, which are known for their therapeutic properties . The presence of a quinoline core can be exploited for the development of new drugs with antimicrobial, antiviral, and anticancer activities. The chloro and methyl groups may also contribute to the compound’s bioactivity, making it a candidate for lead optimization studies in drug discovery.

properties

IUPAC Name

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN2O3P/c1-14(2)28-30(27,29-15(3)4)23-21(24)22(25-18-10-7-16(5)8-11-18)19-13-17(6)9-12-20(19)26-23/h7-15H,1-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQZRGJTOPHWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=NC3=C2C=C(C=C3)C)P(=O)(OC(C)C)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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